molecular formula C21H15Cl2NO4 B11621119 2,6-Pyridinediylbis(methylene) bis(4-chlorobenzoate)

2,6-Pyridinediylbis(methylene) bis(4-chlorobenzoate)

Cat. No.: B11621119
M. Wt: 416.2 g/mol
InChI Key: OKSKSWJXXOZIKT-UHFFFAOYSA-N
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Description

{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE is a complex organic compound characterized by the presence of chlorobenzoyloxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of 4-chlorobenzoic acid with pyridin-2-ylmethanol, followed by chlorination to introduce the chlorobenzoyloxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyloxy group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use, such as in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {6-[(4-CHLOROBENZOYLOXY)METHYL]PYRIDIN-2-YL}METHYL 4-CHLOROBENZOATE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C21H15Cl2NO4

Molecular Weight

416.2 g/mol

IUPAC Name

[6-[(4-chlorobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C21H15Cl2NO4/c22-16-8-4-14(5-9-16)20(25)27-12-18-2-1-3-19(24-18)13-28-21(26)15-6-10-17(23)11-7-15/h1-11H,12-13H2

InChI Key

OKSKSWJXXOZIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)Cl)COC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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